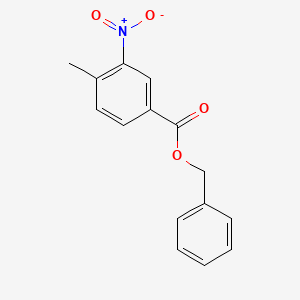![molecular formula C18H27ClN4O B5634153 9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634153.png)
9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one belongs to the class of diazaspiro[5.5]undecane derivatives, which are known for their varied applications in pharmaceutical and synthetic chemistry.
Synthesis Analysis
- The synthesis of 3,9-diazaspiro[5.5]undecane derivatives involves intramolecular spirocyclization of substituted pyridines. This process includes activation of the pyridine ring with ethyl chloroformate and intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
- An alternative approach utilizes a one-pot, multi-component reaction catalyzed by Et3N for the synthesis of functionalized diazaspiro derivatives (Li et al., 2014).
Molecular Structure Analysis
- The crystal structure of diazaspiro[5.5]undecane derivatives has been studied, revealing that these compounds often prefer a chair conformation rather than a twisted conformation. This is deduced from single-crystal X-ray studies (Islam et al., 2017).
Chemical Reactions and Properties
- Diazaspiro[5.5]undecane derivatives can undergo various chemical reactions, including aminomethylation, leading to the formation of functionally diverse compounds. This showcases their versatility in synthetic chemistry (Khrustaleva et al., 2017).
Physical Properties Analysis
- The physicochemical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and functional groups. The crystal structure plays a key role in determining the physical properties (Zhu, 2011).
Chemical Properties Analysis
- The chemical properties of diazaspiro[5.5]undecane derivatives, such as reactivity, stability, and potential for forming derivatives, are influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of chloropyridinyl and dimethylaminoethyl groups in the molecule can significantly alter its chemical behavior (Aggarwal et al., 2014).
Propiedades
IUPAC Name |
9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN4O/c1-21(2)12-13-23-14-18(6-5-16(23)24)7-10-22(11-8-18)17-15(19)4-3-9-20-17/h3-4,9H,5-8,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAOYVIKLSFMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC2(CCC1=O)CCN(CC2)C3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Chloropyridin-2-YL)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}propanoic acid](/img/structure/B5634078.png)
![2-benzyl-8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634079.png)


![1-{5-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]-2-furoyl}piperidine](/img/structure/B5634121.png)
![2-(3-methoxypropyl)-8-{[(1R,2R)-2-phenylcyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634125.png)

![{1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5634133.png)
![(1-{2-[(5,6-dimethylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5634138.png)
![5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5634161.png)
![{2-allyl-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5634165.png)
![2-(3-methoxyphenyl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5634171.png)